molecular formula C64H90N12O16 B1217260 Actinomycin vii

Actinomycin vii

カタログ番号: B1217260
分子量: 1283.5 g/mol
InChIキー: XLGPRYUFOGVPMM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Actinomycin VII is a member of the actinomycin family, a group of chromopeptide antibiotics produced by various species of the genus Streptomyces. These compounds are known for their potent antibacterial and antitumor properties. This compound, like other actinomycins, contains a phenoxazinone chromophore and cyclic peptide chains, which contribute to its biological activity.

準備方法

Synthetic Routes and Reaction Conditions: Actinomycin VII is typically isolated from the fermentation broth of Streptomyces species. The production involves culturing the bacteria in a nutrient-rich medium, followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using bioreactors. The process includes:

    Inoculation: Introducing Streptomyces spores into the fermentation medium.

    Fermentation: Maintaining optimal conditions (e.g., temperature, pH, aeration) to promote bacterial growth and actinomycin production.

    Extraction: Using solvents to extract this compound from the fermentation broth.

    Purification: Employing techniques such as chromatography to purify the compound to the desired level of purity.

化学反応の分析

Nitro, Amino, and Hydroxy Substitutions

  • 7-Nitroactinomycin D : Synthesized via nitration of the actinomycin chromophore.

  • 7-Aminoactinomycin D : Produced by reducing the nitro group of 7-nitroactinomycin D.

  • 7-Hydroxyactinomycin D : Generated through hydrolysis or oxidative methods .

These substitutions preserve the chromophore’s DNA-binding capacity while altering its electronic and steric properties.

Functionalization with Aziridine Moieties

7-Hydroxyactinomycin D serves as a precursor for further derivatization:

  • Reaction with 2-(Iodomethyl)aziridine :

    • Produces 7-(2-aziridinylmethoxy)actinomycin D via nucleophilic substitution.

    • The aziridine group introduces alkylating potential, enhancing DNA crosslinking capability .

  • Attempted Synthesis via Azide Reduction :

    • Treatment of 7-(2-azido-3-iodopropoxy)actinomycin D with dimethylamine-borane yielded 7-(2-aminopropoxy)actinomycin D instead of the desired aziridine .

DNA Interaction Studies

PropertyActinomycin D7-Substituted Analogs
UV-Vis Binding Strong hypochromicityComparable shifts
Thermal Denaturation Stabilizes DNASimilar stabilization
CD Spectra Characteristic peaksRetained profile

Cytotoxicity

CompoundCCRF-CEM IC₅₀ (nM)B16 Melanoma IC₅₀ (nM)
Actinomycin D 0.1–0.50.2–1.0
7-Aziridinylmethoxy Analog 1.5–5.04.0–15.0
7-Aminopropoxy Analog 3.0–10.010.0–30.0

7-Substituted analogs exhibit reduced cytotoxicity (1/4 to 1/30 of actinomycin D) but retain antitumor activity in murine leukemia models .

Key Research Findings

  • Positional Selectivity : The 7-position is chemically accessible without disrupting DNA intercalation, making it ideal for functionalization .

  • Biological Impact : Aziridine-modified analogs show potential as alkylating agents, though their cytotoxicity remains lower than parent actinomycin D .

  • Synthetic Challenges : Reductive pathways for aziridine synthesis may yield linear amines instead of cyclic products, necessitating alternative routes .

科学的研究の応用

Cancer Treatment

Actinomycin VII is primarily used in oncology for its ability to inhibit RNA synthesis, making it effective against various cancers. Its applications include:

  • Acute Lymphoblastic Leukemia : this compound is utilized as a treatment option for patients with acute lymphoblastic leukemia, particularly in cases where other treatments have failed. A study reported a probability of cure of 92% for women treated with actinomycin D for low-risk non-metastatic gestational trophoblastic neoplasia, highlighting its efficacy in specific cancer types .
  • Rhabdomyosarcoma : It is part of the standard treatment regimen for rhabdomyosarcoma, a common soft tissue sarcoma in children. The drug's ability to induce apoptosis in cancer cells contributes to its therapeutic effectiveness .
  • NPM1-Mutated Acute Myeloid Leukemia : Recent clinical trials have shown that actinomycin VII can induce complete remission in patients with NPM1-mutated acute myeloid leukemia who are unfit for intensive chemotherapy, demonstrating its potential as a single-agent therapy .

Antimicrobial Applications

This compound has been explored for its antimicrobial properties, particularly against resistant bacterial strains. Key findings include:

  • Quorum Sensing Inhibition : Actinomycin VII has been identified as an effective quorum sensing inhibitor against Aeromonas hydrophila, reducing virulence factors and biofilm formation. This application is crucial in combating bacterial infections without relying solely on traditional antibiotics .
  • Broad-Spectrum Antibacterial Activity : Studies have demonstrated that immobilized forms of this compound exhibit enhanced antibacterial activity against both Staphylococcus aureus and Escherichia coli, making it a candidate for developing antimicrobial films .

Cell Viability and Apoptosis Assays

This compound is widely used in laboratory settings to study cell viability and apoptosis:

  • 7-Aminoactinomycin D : This derivative is employed in flow cytometry to distinguish between live, apoptotic, and dead cells. It binds specifically to DNA, allowing researchers to quantify apoptosis across various cell types effectively .
  • Cancer Drug Testing : The compound's ability to induce apoptosis in tumor cells is leveraged in drug testing protocols, where it helps evaluate the efficacy of new anti-cancer agents by measuring cell death rates induced by these treatments .

Table 1: Summary of Key Studies on this compound Applications

Study ReferenceApplication AreaKey Findings
AntimicrobialThis compound reduces virulence factors in Aeromonas hydrophila.
Cancer Treatment92% probability of cure in low-risk gestational trophoblastic neoplasia.
AML TreatmentInduces complete remission in NPM1-mutated acute myeloid leukemia patients.
Apoptosis DetectionEffective in distinguishing live and apoptotic cells using flow cytometry.

作用機序

Actinomycin VII exerts its effects by binding strongly, but reversibly, to DNA. This binding interferes with the synthesis of RNA by preventing RNA polymerase elongation, which in turn inhibits protein synthesis. The molecular targets include the DNA double helix, where this compound intercalates between base pairs, and RNA polymerase, which is blocked from transcribing the DNA template.

類似化合物との比較

    Actinomycin D: Another member of the actinomycin family, widely used as an antitumor drug.

    Actinomycin X2: Known for its potent antibacterial activity.

    Actinomycin V: Exhibits similar antibacterial properties but differs in its peptide chain composition.

Comparison: Actinomycin VII is unique due to its specific peptide chain structure, which influences its binding affinity and biological activity. Compared to actinomycin D, this compound may have different pharmacokinetic properties and therapeutic potential. Actinomycin X2 and V, while similar in their antibacterial effects, differ in their spectrum of activity and potency.

特性

分子式

C64H90N12O16

分子量

1283.5 g/mol

IUPAC名

2-amino-1-N,9-N-bis(3-butan-2-yl-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl)-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide

InChI

InChI=1S/C64H90N12O16/c1-17-31(7)44-61(86)75-25-19-21-38(75)59(84)71(13)27-40(77)73(15)50(29(3)4)63(88)90-35(11)46(57(82)67-44)69-55(80)37-24-23-33(9)53-48(37)66-49-42(43(65)52(79)34(10)54(49)92-53)56(81)70-47-36(12)91-64(89)51(30(5)6)74(16)41(78)28-72(14)60(85)39-22-20-26-76(39)62(87)45(32(8)18-2)68-58(47)83/h23-24,29-32,35-36,38-39,44-47,50-51H,17-22,25-28,65H2,1-16H3,(H,67,82)(H,68,83)(H,69,80)(H,70,81)

InChIキー

XLGPRYUFOGVPMM-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)N)C)C)C(C)C)C)C

正規SMILES

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)N)C)C)C(C)C)C)C

同義語

actinomycin VII

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Actinomycin vii
Reactant of Route 2
Actinomycin vii
Reactant of Route 3
Reactant of Route 3
Actinomycin vii
Reactant of Route 4
Reactant of Route 4
Actinomycin vii
Reactant of Route 5
Reactant of Route 5
Actinomycin vii
Reactant of Route 6
Reactant of Route 6
Actinomycin vii

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。